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An In-depth Technical Guide to Methyl 5-methyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of the
Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products and synthetic pharmaceuticals, including the blockbuster drug atorvastatin. Its

electron-rich nature and versatile reactivity make it an invaluable building block for the

synthesis of complex molecular architectures. Within this class of heterocycles, methyl 5-
methyl-1H-pyrrole-2-carboxylate (CAS No. 1194-97-4) has emerged as a particularly

strategic starting material. Its disubstituted pattern, featuring a reactive ester at the 2-position

and a methyl group at the 5-position, offers a stable yet highly adaptable platform for the

construction of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

This guide provides an in-depth technical overview of methyl 5-methyl-1H-pyrrole-2-
carboxylate, tailored for researchers and drug development professionals. We will delve into

its physicochemical properties, robust synthetic methodologies, comprehensive spectral

characterization, and its pivotal role as a foundational building block in modern drug discovery.

Physicochemical and Structural Characteristics
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Methyl 5-methyl-1H-pyrrole-2-carboxylate is a stable, crystalline solid at room temperature.

The structural arrangement of the electron-withdrawing carboxylate group at the C2 position

and the electron-donating methyl group at the C5 position significantly influences the reactivity

of the pyrrole ring, directing further electrophilic substitution and enabling a wide range of

chemical transformations.

Structure:

Figure 1: 2D Structure of Methyl 5-methyl-1H-pyrrole-2-carboxylate

Table 1: Physicochemical Properties

Property Value Source

CAS Number 1194-97-4 [1][2]

Molecular Formula C₇H₉NO₂ [3]

Molecular Weight 139.15 g/mol [3]

Appearance
White to off-white crystalline

solid

Inferred from related

compounds

Melting Point

74-78 °C (for the parent

compound, methyl 1H-pyrrole-

2-carboxylate)

[4][5]

Purity ≥96% (Commercially available) [1]

Synthesis and Mechanistic Insights
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The most

reliable and classical approach to the 2,5-disubstituted pyrrole core of the title compound is the

Paal-Knorr synthesis.[1][3][6][7] This methodology involves the condensation of a 1,4-

dicarbonyl compound with a primary amine or ammonia.

Paal-Knorr Synthesis Pathway
The Paal-Knorr synthesis is a robust and high-yielding method that proceeds via the formation

of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring.
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The use of a weak acid catalyst, such as acetic acid, is often employed to accelerate the

cyclization steps without promoting side reactions like furan formation.[6]

Paal-Knorr Synthesis Workflow

Starting Materials
Reaction Steps
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(e.g., Hexane-2,5-dione)

Acid-Catalyzed
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Ring Closure
Substituted Pyrrole

Aromatization

Click to download full resolution via product page

Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Experimental Protocol: Synthesis of 5-Methyl-1H-
pyrrole-2-carboxylic acid
While a direct synthesis for the methyl ester is not readily available in the literature, a reliable

method for producing the precursor carboxylic acid is hydrolysis of the corresponding ethyl

ester. The resulting acid can then be subjected to a standard Fischer esterification.

Step 1: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate[8]

Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system of

dioxane, water, and ethanol (ratio approx. 10:1:2).

Add sodium hydroxide (5 equivalents) to the solution.

Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

Upon completion, remove the solvent under reduced pressure.
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Dissolve the crude residue in water and perform a liquid-liquid extraction with

dichloromethane (DCM) to remove any unreacted starting material.

Adjust the pH of the aqueous phase to ~1 using 1N hydrochloric acid, which will precipitate

the carboxylic acid.

Extract the aqueous phase with DCM or ethyl acetate.

Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude 5-methyl-1H-pyrrole-2-carboxylic acid. The product is

often of sufficient purity for the next step.

Step 2: Fischer Esterification

Suspend the crude 5-methyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.

Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium

bicarbonate solution).

Extract the product into an organic solvent such as ethyl acetate.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain pure

methyl 5-methyl-1H-pyrrole-2-carboxylate.

Spectroscopic Characterization
Definitive spectral data for methyl 5-methyl-1H-pyrrole-2-carboxylate is not widely published.

However, the spectral data for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS

3284-51-3) provides a reliable proxy for characterization.[9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons

on the pyrrole ring, the N-H proton, the methyl group on the ring, and the methyl group of the

ester. The pyrrole protons will appear as doublets in the aromatic region. The N-H proton will

likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most

downfield signal.

IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching

band around 3300-3400 cm⁻¹ and a sharp, intense carbonyl (C=O) stretching band from the

ester at approximately 1700-1720 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding

to the molecular weight of the compound (139.15 m/z).

Applications in Drug Discovery and Organic
Synthesis
Methyl 5-methyl-1H-pyrrole-2-carboxylate is a valuable building block due to its inherent

structural features that are commonly found in biologically active molecules, particularly kinase

inhibitors.[10] The pyrrole-indolin-2-one scaffold, for example, is the basis for several approved

anti-cancer drugs that target receptor tyrosine kinases like VEGFR and PDGFR.[10]

Case Study: Synthesis of Kinase Inhibitors
The pyrrole-2-carboxylate moiety is a key component in the synthesis of advanced kinase

inhibitors. For instance, derivatives of this scaffold have been used to develop potent and

selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a critical node in

inflammatory signaling pathways.[11] While the cited study uses a pyrrole-2,4-dicarboxamide,

the synthetic logic demonstrates the utility of the pyrrole-2-carboxylate starting point. A related

bromo-pyrrole methyl ester was utilized in the synthesis of a pyrrolotriazinone core, which is

central to a class of potent kinase inhibitors.[12]

The general strategy involves the functionalization of the pyrrole ring, often through N-

amination or cross-coupling reactions, followed by elaboration of the ester group into an amide,
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which frequently serves as a key hydrogen-bonding motif for interaction with the kinase hinge

region.

Application in Kinase Inhibitor Synthesis

Core Scaffold
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Final ProductMethyl 5-methyl-
1H-pyrrole-2-carboxylate
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(e.g., Amination)

Ring Functionalization
(e.g., Suzuki Coupling)

Ester to Amide
Conversion
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Caption: General synthetic strategy for kinase inhibitors.

Conclusion
Methyl 5-methyl-1H-pyrrole-2-carboxylate is more than just a simple chemical intermediate;

it is a strategically designed building block that provides a robust and versatile entry point into

the synthesis of complex, biologically active molecules. Its well-defined structure and

predictable reactivity, underpinned by classical synthetic methodologies like the Paal-Knorr

synthesis, make it an essential tool for medicinal chemists. As the demand for novel kinase

inhibitors and other targeted therapies continues to grow, the importance of foundational

scaffolds like methyl 5-methyl-1H-pyrrole-2-carboxylate in accelerating drug discovery and

development pipelines cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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